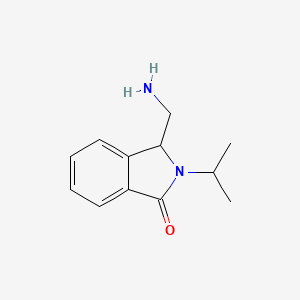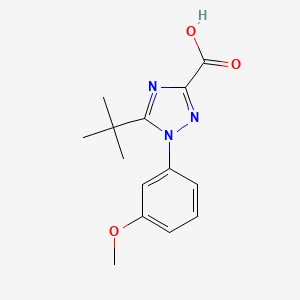
4-Iodophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenyl chloroformate is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of phenyl chloroformate, where an iodine atom is substituted at the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodophenyl chloroformate can be synthesized through the reaction of 4-iodophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to handle the toxic and reactive nature of phosgene safely. The process includes the careful control of temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Reduction: The iodine atom can be reduced to form 4-phenyl chloroformate.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used. The reactions are typically carried out in the presence of a base like triethylamine at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
4-Phenyl Chloroformate: Formed from the reduction of the iodine atom.
Applications De Recherche Scientifique
4-Iodophenyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: The compound is used in the modification of biomolecules, such as the conjugation of proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-iodophenyl chloroformate involves the formation of reactive intermediates that facilitate nucleophilic substitution reactions. The chloroformate group (–OCOCl) is highly reactive and can readily react with nucleophiles to form stable products. The iodine atom can also participate in various chemical transformations, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Phenyl Chloroformate: Lacks the iodine substitution, making it less reactive in certain reactions.
4-Nitrophenyl Chloroformate: Contains a nitro group instead of iodine, which affects its reactivity and applications.
Methyl Chloroformate: A simpler ester with different reactivity and applications.
Uniqueness: 4-Iodophenyl chloroformate is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with other chloroformates. This makes it a valuable reagent in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C7H4ClIO2 |
|---|---|
Poids moléculaire |
282.46 g/mol |
Nom IUPAC |
(4-iodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4ClIO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H |
Clé InChI |
NZTZBFBNLVJVLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)

![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)



![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)


